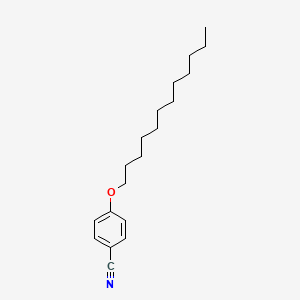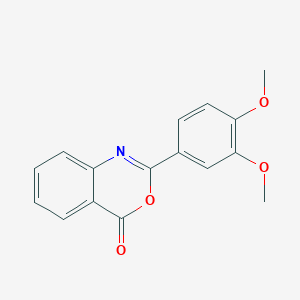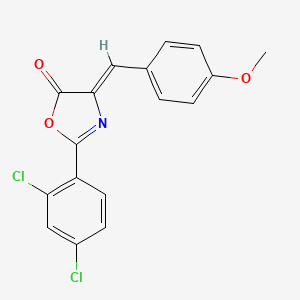
4-Dodecyloxybenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-Dodécyloxybenzonitrile est un composé organique de formule moléculaire C19H29NO. Il se caractérise par un groupe benzonitrile substitué par une chaîne dodécyloxy en position para.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du 4-Dodécyloxybenzonitrile implique généralement la réaction du 4-hydroxybenzonitrile avec le 1-bromododécane en présence de carbonate de potassium comme base. La réaction est réalisée dans la butanone comme solvant sous reflux pendant 24 heures. Le produit obtenu est ensuite purifié par recristallisation dans l’éthanol .
Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques du 4-Dodécyloxybenzonitrile ne soient pas largement documentées, la méthode de synthèse en laboratoire peut être mise à l’échelle pour des applications industrielles. L’utilisation de systèmes de reflux efficaces et de techniques de recristallisation à grande échelle peut faciliter la production de ce composé en plus grandes quantités.
Analyse Des Réactions Chimiques
Types de Réactions : Le 4-Dodécyloxybenzonitrile peut subir diverses réactions chimiques, notamment :
Réactions de Substitution : Le groupe nitrile peut participer à des réactions de substitution nucléophile.
Oxydation et Réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques, bien que des études détaillées sur ces réactions soient limitées.
Réactifs et Conditions Communes :
Substitution Nucléophile : Des réactifs tels que l’hydroxyde de sodium ou le carbonate de potassium peuvent être utilisés.
Oxydation : Des agents oxydants forts comme le permanganate de potassium peuvent être utilisés.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium peuvent être utilisés.
Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la substitution nucléophile peut conduire à la formation de divers benzonitriles substitués.
4. Applications de Recherche Scientifique
Le 4-Dodécyloxybenzonitrile a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Il est utilisé comme intermédiaire dans la synthèse d’autres composés organiques et matériaux.
Biologie : Les propriétés structurelles du composé en font un sujet d’intérêt dans les études relatives aux interactions moléculaires et à l’activité biologique.
Médecine : Des recherches sont en cours pour explorer ses applications thérapeutiques potentielles, bien que ses utilisations spécifiques en médecine soient encore à l’étude.
Applications De Recherche Scientifique
4-Dodecyloxybenzonitrile has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and materials.
Biology: The compound’s structural properties make it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Le mécanisme d’action du 4-Dodécyloxybenzonitrile implique son interaction avec des cibles moléculaires par le biais de ses groupes nitrile et dodécyloxy. Ces interactions peuvent influencer diverses voies biochimiques, bien que des études détaillées sur les mécanismes exacts soient limitées. Les effets du composé sont probablement médiés par sa capacité à participer à des réactions nucléophiles et électrophile.
Composés Similaires :
- 4-Ethoxybenzonitrile
- 4-Butoxybenzonitrile
- 4-Hexyloxybenzonitrile
Comparaison : Le 4-Dodécyloxybenzonitrile est unique en raison de sa chaîne dodécyloxy plus longue, qui confère des propriétés physiques et chimiques distinctes par rapport à ses analogues à chaîne plus courte. Cette chaîne plus longue peut influencer la solubilité, le point de fusion et la réactivité du composé, ce qui le rend adapté à des applications spécifiques où ces propriétés sont avantageuses .
Comparaison Avec Des Composés Similaires
- 4-Ethoxybenzonitrile
- 4-Butoxybenzonitrile
- 4-Hexyloxybenzonitrile
Comparison: 4-Dodecyloxybenzonitrile is unique due to its longer dodecyloxy chain, which imparts distinct physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, melting point, and reactivity, making it suitable for specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
29147-92-0 |
|---|---|
Formule moléculaire |
C19H29NO |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
4-dodecoxybenzonitrile |
InChI |
InChI=1S/C19H29NO/c1-2-3-4-5-6-7-8-9-10-11-16-21-19-14-12-18(17-20)13-15-19/h12-15H,2-11,16H2,1H3 |
Clé InChI |
VFFSOWACIHOEOF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(E)-{2-[(1Z)-3,3-Dimethyl-1,2,3,4-tetrahydroisoquinolin-1-ylidene]hydrazin-1-ylidene}methyl]phenol](/img/structure/B11709385.png)
![2-(4-chloro-2-methylphenoxy)-N'-[(E)-(2-fluorophenyl)methylidene]propanehydrazide](/img/structure/B11709392.png)
![3-[(4-chlorophenyl)sulfanyl]-2-(dodecylsulfanyl)-5-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]benzene-1,4-diol](/img/structure/B11709399.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B11709400.png)
![N-{5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]phenyl}-2-hydroxy-3,5-diiodobenzamide](/img/structure/B11709405.png)
![2-[(E)-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]imino}methyl]-6-nitrophenol](/img/structure/B11709408.png)
![4-Bromo-2-[(E)-[(4-bromophenyl)imino]methyl]phenol](/img/structure/B11709415.png)
![Ethyl 2,2,2-trichloro-1-{[(4-fluoroanilino)carbothioyl]amino}ethylcarbamate](/img/structure/B11709423.png)
![5-[(3-Bromophenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B11709424.png)
![7-chloro-4-(3,5-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11709426.png)

![(5E)-5-(3-chlorobenzylidene)-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B11709443.png)
